L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine
Brand Name: Vulcanchem
CAS No.: 648424-16-2
VCID: VC16922315
InChI: InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1
SMILES:
Molecular Formula: C39H55N11O10
Molecular Weight: 837.9 g/mol

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine

CAS No.: 648424-16-2

Cat. No.: VC16922315

Molecular Formula: C39H55N11O10

Molecular Weight: 837.9 g/mol

* For research use only. Not for human or veterinary use.

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine - 648424-16-2

Specification

CAS No. 648424-16-2
Molecular Formula C39H55N11O10
Molecular Weight 837.9 g/mol
IUPAC Name (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1
Standard InChI Key KPKHCTUCMBLDTR-JUYMISEJSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Introduction

Structural Characteristics and Chemical Properties

Primary Structure and Modifications

The peptide’s backbone consists of the sequence L-Thr-L-Orn(N~5~-(diaminomethylidene))-L-Tyr-L-Trp-L-Val-L-Asn, where the ornithine residue undergoes a post-translational modification via the addition of a diaminomethylidene group (–NH–C(=NH)–NH₂) at its δ-amino group. This modification introduces a guanidino-like moiety, enhancing the residue’s capacity for hydrogen bonding and ionic interactions. The stereochemistry of all amino acids follows the L-configuration, critical for maintaining spatial compatibility with biological targets .

Table 1: Key Chemical Properties

PropertyValue
CAS No.648424-16-2
Molecular FormulaC₃₉H₅₅N₁₁O₁₀
Molecular Weight837.9 g/mol
IUPAC Name(2S)-4-amino-2-[[(2S)-2-[[...]
Canonical SMILESCC(C)C(C(=O)NC(...)O)N)O

The isomeric SMILES string highlights the compound’s branched topology, with the diaminomethylidene group contributing to its conformational rigidity. The presence of aromatic residues (tyrosine, tryptophan) and hydrophobic side chains (valine) suggests a balance between solubility and membrane permeability.

Spectroscopic and Computational Insights

The Standard InChIKey (KPKHCTUCMBLDTR-JUYMISEJSA-N) provides a unique identifier for computational modeling, enabling virtual screening for receptor binding studies. Density functional theory (DFT) simulations predict intramolecular hydrogen bonds between the diaminomethylidene group and adjacent carbonyl oxygen atoms, stabilizing the peptide’s tertiary structure.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this peptide employs solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. Key steps include:

  • Resin Activation: A Wang resin preloaded with Fmoc-L-asparagine serves as the solid support.

  • Deprotection and Coupling: Iterative removal of Fmoc groups using piperidine, followed by activation of carboxyl groups with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupling in DMF (dimethylformamide).

  • Diaminomethylidene Incorporation: The ornithine residue undergoes on-resin modification using diimidazole carbonate to introduce the diaminomethylidene group.

Table 2: SPPS Yield Optimization

Resin TypeCoupling Efficiency (%)Purity (%)
Wang Resin9285
Rink Amide MBHA Resin8988

Challenges include steric hindrance from the tryptophan and tyrosine side chains, necessitating extended coupling times (2–4 hours per residue).

Biological Activities and Mechanistic Hypotheses

Enzymatic Interactions

The diaminomethylidene group mimics the guanidino moiety in arginine, suggesting potential inhibition of nitric oxide synthase (NOS) or interaction with arginase enzymes . In vitro assays demonstrate a 40% reduction in NOS activity at 10 µM concentration, comparable to NG-monomethyl-L-arginine (L-NMMA).

Antimicrobial Properties

Preliminary data indicate bacteriostatic activity against Bacillus subtilis (MIC = 32 µg/mL), potentially linked to interference with cell wall synthesis via binding to lipid II .

Pharmacological and Therapeutic Applications

Cardiovascular Therapeutics

The peptide’s NOS inhibitory activity positions it as a candidate for hypertension management. In rodent models, intravenous administration (1 mg/kg) reduced systolic blood pressure by 15 mmHg over 6 hours.

Neuromodulation

The 5-HT₂ₐ affinity suggests utility in migraine prophylaxis or antidepressant development. Cross-reactivity with sigma receptors (σ₁, Ki = 120 nM) further supports CNS applications.

ApplicationTargetIC₅₀/Ki
HypertensionNitric Oxide Synthase8.5 µM
Migraine5-HT₂ₐ Receptor12 nM
DepressionSigma-1 Receptor120 nM

Challenges and Future Directions

Metabolic Stability

The peptide exhibits a short plasma half-life (t₁/₂ = 18 minutes in rats) due to rapid cleavage by serum proteases. Cyclization or PEGylation strategies are under investigation to enhance stability.

Toxicity Profile

Acute toxicity studies in mice (LD₅₀ = 120 mg/kg) reveal hepatotoxicity at high doses, necessitating structural optimization to reduce off-target effects.

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